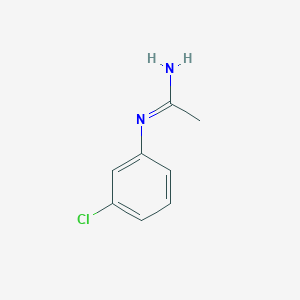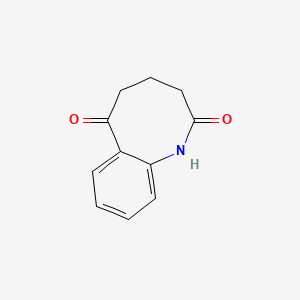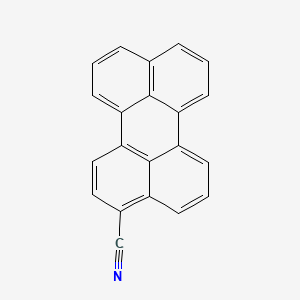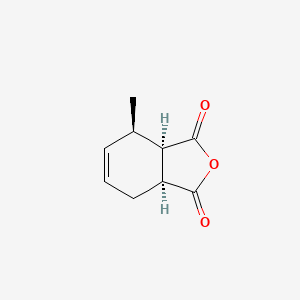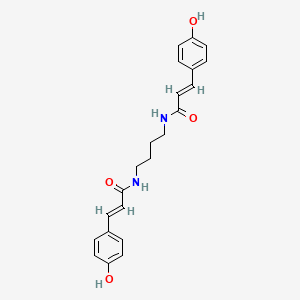
Bis-coumaramidobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-4-coumaroylputrescine is a hydroxycinnamic acid.
Applications De Recherche Scientifique
Bis-coumarin Derivatives and Their Biological Activities
Bis-coumarins have garnered significant interest due to their diverse biological activities. They are known for their ability to form noncovalent interactions with various active sites in organisms. Some bis-coumarins, like dicoumarolum and dicoumarol, have been approved for therapeutic use. Many bis-coumarin derivatives have been synthesized and evaluated for their biological activities, showing potential in areas like antibacterial, anticoagulant, antiinflammatory, antiviral, anti-parasite, and antitumor applications. Their structure-activity relationships are also crucial in understanding their biological potential (Qing-Cheng Ren et al., 2018).
Bis(4-hydroxy-2H-chromen-2-one) Coumarin and Cancer Research
A study explored the effects of bis(4-hydroxy-2H-chromen-2-one) coumarin (4HC) on breast cancer cells. The compound demonstrated a selective inhibition of the proliferation of MCF-7 breast cancer cells, while not affecting non-cancerous mammary cells. The treatment induced apoptosis and cell cycle arrest, with changes in the expression of apoptosis-related genes and aromatase gene, pointing towards its potential in cancer therapy (L. Ramdani et al., 2019).
Cytostatic Effects of Hydroxycoumarin OT52 on Lung Cancer
The bis-coumarin OT52 has shown promising effects against non-small cell lung cancer, particularly those with KRAS mutations. It inhibited proliferation, reduced stem-like characteristics, and induced cellular stress and metabolic alterations. OT52 also inhibited STAT3 transactivation, which is linked to cancer cell proliferation, highlighting its potential as an anti-cancer agent (Jin-young Lee et al., 2018).
Bis-Coumarins as Corrosion Inhibitors
Bis-coumarin compounds have been evaluated as corrosion inhibitors for carbon steel in acidic environments. They exhibited mixed-type corrosion inhibition properties, with their efficiency increasing with concentration and temperature. This application showcases the versatility of bis-coumarins in industrial settings (M. El-raouf et al., 2018).
Bis-Coumarins in Medicinal Chemistry
Simple coumarins and their analogues, including bis-coumarins, have been extensively studied for their medicinal properties. They exhibit a range of biological activities, such as antitumor, anti-HIV, and CNS-active effects. Their enzymatic inhibition, antimicrobial, and antioxidant activities are also significant, making them a focus in drug design and research (F. Borges et al., 2005).
Bis-Coumarin Compound in Metabolic Disorder Treatment
The bis-coumarin compound Bis 3 has shown efficacy in ameliorating cognitive disorders and systemic oxidative stress in high-fat diet-induced obesity in mice. It balanced insulin resistance, lipid metabolic disorders, and cognitive disorders, indicating its potential as a therapeutic agent for chronic systemic redox imbalance (Jun Wang et al., 2021).
Propriétés
Numéro CAS |
364048-94-2 |
|---|---|
Formule moléculaire |
C22H24N2O4 |
Poids moléculaire |
380.4 |
Nom IUPAC |
(E)-3-(4-hydroxyphenyl)-N-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C22H24N2O4/c25-19-9-3-17(4-10-19)7-13-21(27)23-15-1-2-16-24-22(28)14-8-18-5-11-20(26)12-6-18/h3-14,25-26H,1-2,15-16H2,(H,23,27)(H,24,28)/b13-7+,14-8+ |
Clé InChI |
PYVBFDCHJDMSMM-FNCQTZNRSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCNC(=O)C=CC2=CC=C(C=C2)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)NCCCCNC(=O)C=CC2=CC=C(C=C2)O)O |
Autres numéros CAS |
364048-94-2 37946-59-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



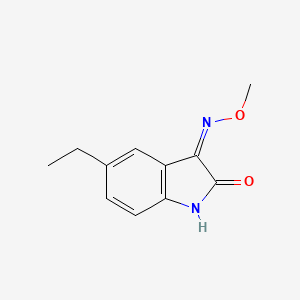
methylidene]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1655361.png)
![2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B1655362.png)
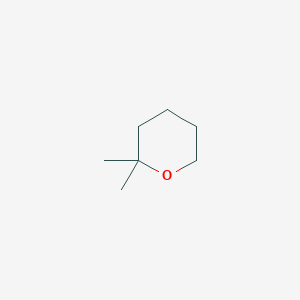

![[2-(4-Chlorophenyl)-2-oxoethyl] 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B1655368.png)
![Phenacyl 2-[3-[(2,6-dichlorophenyl)methyl]-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B1655369.png)
![N-[1-(2-methylanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B1655370.png)
![N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B1655371.png)
